2-Amino-5-methylbenzenesulfonic acid
Overview
Description
2-Amino-5-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonic acid, where an amino group and a methyl group are substituted at the 2 and 5 positions, respectively. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-methylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 2-amino-5-methylbenzene (toluene) using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the proper substitution on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the amino and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonic acids.
Scientific Research Applications
2-Amino-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-Amino-5-methylbenzenesulfonic acid exerts its effects depends on its specific application. In chemical reactions, the amino and sulfonic acid groups play crucial roles in facilitating various transformations. The molecular targets and pathways involved are typically related to the functional groups present on the compound, which interact with other molecules to produce desired outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Aminotoluene-3-sulfonic acid: Similar in structure but with different substitution positions.
2-Amino-5-methoxybenzenesulfonic acid: Contains a methoxy group instead of a methyl group.
2-Amino-5-chlorobenzenesulfonic acid: Contains a chlorine atom instead of a methyl group.
Uniqueness
2-Amino-5-methylbenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-amino-5-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPSRQRIPCVMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026526 | |
Record name | 2-Amino-5-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenesulfonic acid, 2-amino-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
88-44-8 | |
Record name | 2-Amino-5-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminotoluene-3-sulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 2-amino-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-5-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminotoluene-3-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-5-METHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF86IBK68Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 4-aminotoluene-3-sulfonic acid?
A1: 4-Aminotoluene-3-sulfonic acid, also known as 2-amino-5-methylbenzenesulfonic acid, has the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol. Spectroscopic data, including IR, 1H-NMR, and 31P-NMR, can be found in research focusing on its use as a complexing agent.
Q2: What are the applications of 4-aminotoluene-3-sulfonic acid in material science?
A3: Research highlights its use in developing novel photosensitive polymers for information storage devices. By incorporating the compound into epoxy-based azopolymers, researchers aim to enhance the diffraction efficiency of these materials. This suggests potential applications in optical data storage and other photonics-related fields.
Q3: Can 4-aminotoluene-3-sulfonic acid be used as a complexing agent in solvent extraction?
A4: Yes, 4-aminotoluene-3-sulfonic acid can act as a complexing agent. Studies demonstrate its use in synthesizing a new aminophosphine derivative, triethylammonium 2-(diphenylphosphinoamino)-5-methylbenzenesulfonate. This derivative effectively extracts Ni(II) ions from water, indicating potential for metal extraction and separation processes.
Q4: Are there any environmental concerns associated with 4-aminotoluene-3-sulfonic acid production?
A5: The production of 4-aminotoluene-3-sulfonic acid can generate significant wastewater, leading to environmental pollution and resource waste. This highlights the need for effective wastewater treatment strategies and resource recovery methods to minimize the environmental impact.
Q5: How is 4-aminotoluene-3-sulfonic acid used in the synthesis of color additives?
A6: It serves as a key starting material in the production of D&C Red No. 6 and D&C Red No. 7, two monosulfo monoazo color additives. Controlling its reaction with 3-hydroxy-2-naphthalenecarboxylic acid is crucial for minimizing the formation of mutagenic byproducts.
Q6: What analytical methods are used to detect and quantify 4-aminotoluene-3-sulfonic acid?
A7: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for analyzing 4-aminotoluene-3-sulfonic acid, particularly in the context of color additive analysis. These techniques help determine its presence as a manufacturing intermediate and potential impurity in D&C Red No. 6 and D&C Red No. 7.
Q7: What are the advantages of using UPLC over HPLC for analyzing 4-aminotoluene-3-sulfonic acid in color additives?
A8: UPLC offers higher sensitivity, faster analysis times, and improved separation compared to traditional HPLC methods. This allows for more accurate quantification of 4-aminotoluene-3-sulfonic acid and other related compounds in complex mixtures like color additives.
Q8: Can the manufacturing process of Lithol Rubine B (a cosmetic color) lead to mutagenic impurities?
A9: Yes, research indicates that an excess of diazotized 4-aminotoluene-3-sulfonic acid during the synthesis of Lithol Rubine B can result in mutagenic byproducts. Careful control of reaction stoichiometry is essential for minimizing these impurities.
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